3-bromo-N-[(E)-quinolin-8-ylmethylideneamino]benzamide
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Overview
Description
3-bromo-N-[(E)-quinolin-8-ylmethylideneamino]benzamide is a complex organic compound that features a bromine atom, a quinoline moiety, and a benzamide group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[(E)-quinolin-8-ylmethylideneamino]benzamide typically involves the condensation of 3-bromobenzoyl chloride with quinoline-8-carbaldehyde in the presence of a base. The reaction proceeds through the formation of an imine intermediate, which is then converted to the final product under acidic conditions. The reaction conditions often include solvents such as toluene or dichloromethane and catalysts like triethylamine or pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[(E)-quinolin-8-ylmethylideneamino]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-bromo-N-[(E)-quinolin-8-ylmethylideneamino]benzamide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly elastase inhibitors.
Medicine: Explored for its antimicrobial and anticancer properties due to the presence of the quinoline moiety.
Industry: Utilized in the development of new materials and dyes.
Mechanism of Action
The mechanism of action of 3-bromo-N-[(E)-quinolin-8-ylmethylideneamino]benzamide involves its interaction with specific molecular targets. For instance, as an elastase inhibitor, it binds to the active site of the enzyme, preventing substrate access and subsequent catalysis . The quinoline moiety is known to intercalate with DNA, which can disrupt cellular processes and lead to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N-(3-bromobenzoyl)-N-(pyridin-2-yl)benzamide
- 3-bromo-N-(3-bromobenzoyl)-N-(pyrimidin-2-yl)benzamide
- N-(pyridin-2-yl)amides
Uniqueness
3-bromo-N-[(E)-quinolin-8-ylmethylideneamino]benzamide is unique due to the presence of both a bromine atom and a quinoline moiety, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-bromo-N-[(E)-quinolin-8-ylmethylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O/c18-15-8-2-5-13(10-15)17(22)21-20-11-14-6-1-4-12-7-3-9-19-16(12)14/h1-11H,(H,21,22)/b20-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBHBSBMKXNCCM-RGVLZGJSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C=NNC(=O)C3=CC(=CC=C3)Br)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)/C=N/NC(=O)C3=CC(=CC=C3)Br)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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